molecular formula C12H10N4O B2427899 3-methyl-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one CAS No. 946270-15-1

3-methyl-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one

Cat. No. B2427899
CAS RN: 946270-15-1
M. Wt: 226.239
InChI Key: QSIZNILZVDTHQB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of new benzo [d] [1,2,3]triazol-1-yl-pyrazole-based dihydro- [1,2,4]triazolo [4,3- a ]pyrimidine derivatives were synthesized and well characterized . Another method for synthesizing a related compound, 3- (trifluoromethyl)-5,6,7,8-tetrahydro- [1,2,4]triazol [4,3-a] pyrazine hydrochloride, has been patented .

Scientific Research Applications

Synthesis and Derivative Formation

Research has shown that compounds related to 3-methyl-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one have been synthesized through various methods for further applications. For instance, derivatives of this compound have been synthesized to explore their antimicrobial properties. The synthesis involves reactions with different carbonyl compounds, leading to various derivatives showing potential biological activities (Shaban, Taha, & Nasr, 1991; Lahmidi et al., 2019).

Antimicrobial Applications

Several studies have focused on the antimicrobial applications of derivatives of this compound. These compounds have been tested against various bacterial strains, showing promising antibacterial activities. The synthesis of new derivatives aims to enhance these properties for potential use in combating microbial infections (Prakash et al., 2011; Nayak & Poojary, 2020).

Anticoronavirus and Antitumoral Activity

Compounds derived from this compound have been investigated for their potential anticoronavirus and antitumoral activities. These studies aim to explore the structural variations of the phenyl moiety to tune the biological properties towards antiviral or antitumoral activity, demonstrating the compound's versatility in medicinal chemistry applications (Jilloju et al., 2021).

Structural and Computational Studies

The versatile scaffold of 1,2,4-triazolo[4,3-a]pyrazin-3-one derivatives has been studied for the design of potent adenosine human receptor antagonists. These studies involve structural investigations to target specific receptor subtypes, showcasing the compound's potential in the development of new therapeutic agents (Falsini et al., 2017).

Safety and Hazards

The safety profile of similar compounds has been evaluated. For instance, some compounds were tested against non-cancer HEK293 cell line (human embryonic kidney 293), resulting in lower toxicity .

properties

IUPAC Name

3-methyl-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O/c1-9-13-14-11-12(17)16(8-7-15(9)11)10-5-3-2-4-6-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSIZNILZVDTHQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=CN(C2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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